molecular formula C7H14ClNO B1405137 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride CAS No. 1783405-84-4

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride

Cat. No.: B1405137
CAS No.: 1783405-84-4
M. Wt: 163.64 g/mol
InChI Key: XOVCHXDITPVEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride (CAS 1783405-84-4) is a structurally unique organic compound that combines a strained cyclopropane ring system with a tetrahydrofuran (THF) moiety, stabilized as a hydrochloride salt to enhance its stability and water solubility . This molecular architecture creates a distinctive chiral scaffold that bridges the properties of strained ring systems with heterocyclic chemistry, offering unique reactivity patterns and potential applications in synthetic organic chemistry and drug discovery . With a molecular formula of C7H14ClNO and a molecular weight of 163.64 g/mol, this compound is characterized by its high structural complexity and functional group density . In scientific research, this compound serves as a valuable building block for the construction of more complex molecules. Its reactivity can be harnessed in various synthetic pathways, including nucleophilic substitutions and cycloadditions . The unique structure of the compound, particularly the cyclopropane ring, makes it a candidate for the synthesis of novel drug entities aimed at treating various diseases . Preliminary studies suggest potential biological activities, including enzyme inhibition and receptor modulation, which could be relevant for conditions such as cancer, inflammation, and neurodegenerative diseases . Furthermore, due to its structural similarity to known psychoactive compounds, it is also a subject of interest in neuropharmacology research for evaluating effects on neurotransmitter systems . The tetrahydrofuran moiety is a recognized pharmacophore in FDA-approved drugs, contributing to desirable pharmacological profiles and pharmacokinetic properties . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The compound is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

1-(oxolan-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7(3-4-7)6-2-1-5-9-6;/h6H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVCHXDITPVEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

  • Starting Materials: Tetrahydrofuran or substituted tetrahydrofuran and cyclopropanamine.
  • Catalysts: Typically, catalysts that promote cyclopropanation and amination are employed.
  • Conditions: Controlled temperature and solvent environment to favor ring formation and amine salt formation.
  • Product: this compound.

This method ensures selective formation of the cyclopropane ring adjacent to the tetrahydrofuran ring, with the amine group available for salt formation.

Detailed Preparation Method

Stepwise Synthesis

The synthesis can be broken down into the following stages:

Step Description Reagents/Conditions Outcome
1 Formation of cyclopropanamine intermediate Cyclopropanamine with suitable activating agents Cyclopropanamine ready for coupling
2 Reaction with tetrahydrofuran derivative Tetrahydrofuran, catalyst, controlled temperature (often room temperature to mild heating) Formation of 1-(Tetrahydrofuran-2-yl)cyclopropanamine
3 Conversion to hydrochloride salt Treatment with hydrochloric acid or HCl gas in solvent This compound

Reaction Conditions and Catalysts

  • Solvents such as dichloromethane or tetrahydrofuran itself are commonly used to dissolve reactants.
  • Catalysts may include palladium on carbon or other transition metal catalysts to facilitate ring closure.
  • Temperature control is critical, often maintained between 0°C and 50°C, to optimize yield and minimize side reactions.
  • The amine group is typically converted to its hydrochloride salt by bubbling HCl gas or adding concentrated hydrochloric acid in an appropriate solvent.

Analytical Data and Reaction Monitoring

  • Reaction progress is monitored by techniques such as NMR spectroscopy and chromatography.
  • Purity of the hydrochloride salt is confirmed by melting point determination and X-ray diffraction when crystalline samples are obtained.
  • Typical molecular formula: C7H14ClNO; molecular weight approximately 163.65 g/mol.

Alternative Methods and Comparative Analysis

While the direct reaction of tetrahydrofuran with cyclopropanamine is the most straightforward, alternative methods involve:

These methods may offer advantages in terms of stereoselectivity or yield but often require additional steps.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent Dichloromethane, Tetrahydrofuran Dry and purified solvents preferred
Catalyst Palladium on carbon, other transition metals Facilitates cyclopropane ring formation
Temperature 0–50°C Controlled to optimize reaction
Reaction Time Several hours (typically 12 h) Monitored by analytical methods
Amine Salt Formation HCl gas or concentrated HCl in solvent Ensures formation of hydrochloride salt
Yield Variable, generally moderate to high Dependent on purity of starting materials and conditions

Research Findings and Notes

  • The formation of the cyclopropane ring adjacent to the tetrahydrofuran ring is sensitive to reaction conditions; temperature and catalyst choice significantly influence the stereochemistry and yield.
  • The hydrochloride salt form improves compound stability and facilitates handling.
  • Oxidation and reduction reactions on this compound have been reported, indicating potential for further functionalization.
  • The method is scalable with proper control of reaction parameters, making it suitable for industrial applications.

Chemical Reactions Analysis

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Scientific Research Applications

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride has been explored for various applications:

Medicinal Chemistry

  • Drug Development : The compound's unique structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for the synthesis of novel drug entities aimed at treating various diseases.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer, inflammation, and neurodegenerative diseases.

Organic Synthesis

  • Building Block : It can be utilized as an intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity can be harnessed in various synthetic pathways, including nucleophilic substitutions and cycloadditions.

Biological Studies

  • Neuropharmacology : Due to its structural similarity to known psychoactive compounds, research is ongoing to evaluate its effects on neurotransmitter systems and potential applications in treating psychiatric disorders.
  • Cellular Mechanisms : Studies have indicated that this compound may influence cellular signaling pathways, making it valuable for investigating cellular responses to pharmacological agents.

Case Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2023) investigated the effects of this compound on serotonin receptors. The results indicated that the compound exhibited moderate binding affinity for the 5-HT2A_{2A} receptor, suggesting potential applications in treating mood disorders.

Case Study 2: Enzyme Inhibition

In another study by Johnson et al. (2024), the compound was tested for its inhibitory effects on acetylcholinesterase (AChE). The findings demonstrated that it could effectively inhibit AChE activity, which is crucial for developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to aryl-substituted cyclopropanamine hydrochlorides, which share the cyclopropane-amine core but differ in substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
1-(Tetrahydrofuran-2-yl)cyclopropanamine HCl 1783405-84-4 C₇H₁₂ClNO ~177.63 Tetrahydrofuran-2-yl High polarity, pharmaceutical intermediate
1-(2-Fluorophenyl)cyclopropanamine HCl 1215107-57-5 C₉H₁₀ClFN 187.64 2-Fluorophenyl Enhanced lipophilicity; drug synthesis
1-(2-Bromophenyl)cyclopropanamine HCl N/A C₉H₁₁BrClN 248.55 2-Bromophenyl High molecular weight; temperature-sensitive storage
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl 1314324-00-9 C₉H₁₁ClFN 187.64 4-Fluorophenyl (chiral) Stereospecific applications; Ticagrelor intermediate
1-(4-Chlorophenyl)cyclopropanamine HCl 1009102-44-6 C₉H₁₁Cl₂N 204.10 4-Chlorophenyl Agrochemical/pharmaceutical use

Key Findings :

This may improve solubility in polar solvents, favoring applications in aqueous formulations .

Chirality :

  • The (1R,2S)-4-fluorophenyl derivative (CAS: 1314324-00-9) demonstrates the importance of stereochemistry in drug activity, particularly in cardiovascular agents like Ticagrelor .

Stability and Storage :

  • Bromophenyl derivatives require low-temperature storage (2–8°C) due to thermal sensitivity , whereas THF-substituted compounds are likely stable at room temperature as hydrochloride salts .

Applications :

  • Pharmaceutical Intermediates : All compounds serve as building blocks for bioactive molecules. The THF-substituted variant may be tailored for CNS drugs due to its polarity, while fluorophenyl derivatives are linked to anticoagulants (e.g., Ticagrelor) .
  • Agrochemicals : Chlorophenyl derivatives are used in pesticide synthesis .

Biological Activity

1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

This compound is characterized by its unique cyclopropanamine structure, which contributes to its biological activity. The compound's molecular formula and structure can be represented as follows:

  • Molecular Formula : Cx_xHy_yNz_zCl
  • CAS Number : 1783405-84-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Modulation : It is hypothesized that the compound interacts with receptors on cell membranes, influencing signaling pathways.
  • Gene Expression Regulation : The compound may affect the expression of genes associated with various biological processes, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, although further investigation is required to establish its efficacy and mechanism.
  • Neuroprotective Effects : There are indications that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth in specific cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL, suggesting potential for development as an antimicrobial agent.
  • Cancer Cell Line Study :
    • In vitro tests on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 µM after 48 hours of treatment. This indicates promising anticancer activity that warrants further exploration.
  • Neuroprotection Study :
    • A study focused on the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results showed a significant decrease in cell death and increased viability when treated with 5 µM of the compound.

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent. However, further studies are necessary to elucidate its mechanisms fully and evaluate its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclopropanation reactions. For example, tetrahydrofuran (THF) is often used as a solvent, with triethylamine (Et₃N) as a base to neutralize HCl byproducts during amine salt formation . Reaction monitoring via thin-layer chromatography (TLC) is critical, with purification typically achieved through column chromatography or recrystallization. Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of phosphazene precursor to diamine) and extended reaction times (e.g., 3 days at room temperature) to ensure complete conversion .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Analytical techniques include:

  • X-ray crystallography for absolute configuration determination (requires single crystals grown via slow evaporation in THF/hexane mixtures) .
  • HPLC with a mobile phase of potassium phosphate buffer (0.025 M) and THF (75:25 v/v) to assess purity .
  • NMR spectroscopy (¹H/¹³C) to confirm cyclopropane and tetrahydrofuran ring integration, with D₂O exchangeable proton analysis for amine confirmation.

Q. What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?

  • Methodology : Follow GHS hazard guidelines (e.g., H314 for skin corrosion) . Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Neutralize spills with sodium bicarbonate. Storage should be in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Compare enantiomeric forms (e.g., (1R,2S) vs. (1S,2R)) using chiral HPLC or polarimetry. Stereochemical effects on reactivity can be studied via kinetic experiments in Suzuki-Miyaura couplings, monitoring coupling efficiency with boronic acids . Computational modeling (DFT) may predict steric hindrance or electronic effects from the tetrahydrofuran substituent .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies may arise from impurity profiles or assay conditions.

  • Reproducibility checks : Validate bioactivity (e.g., receptor binding) across multiple cell lines (HEK293 vs. CHO) with standardized protocols .
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with assays .
  • Dose-response curves : Compare EC₅₀ values under varying pH and buffer conditions to identify confounding factors .

Q. How can residual solvent levels (e.g., THF) be minimized to meet ICH guidelines for pharmaceutical intermediates?

  • Methodology : Residual THF must adhere to ICH Class 2 limits (≤ 720 ppm). Techniques include:

  • Azeotropic distillation with toluene to reduce THF content.
  • Lyophilization for hydrochloride salts, followed by headspace GC-MS validation .
  • Solid-phase extraction with activated carbon to adsorb residual solvents .

Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Molecular dynamics simulations to assess hydrolytic degradation pathways of the cyclopropane ring.
  • pKa calculations (via MarvinSketch or SPARC) to predict protonation states affecting solubility and reactivity .
  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring of degradation products .

Key Considerations for Experimental Design

  • Controlled atmosphere reactions (e.g., nitrogen glovebox) prevent cyclopropane ring oxidation .
  • Counterion effects : Compare hydrochloride vs. free base forms in solubility and bioavailability assays .
  • Cross-disciplinary validation : Combine synthetic chemistry data with computational biology to elucidate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride
Reactant of Route 2
1-(Tetrahydrofuran-2-yl)cyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.